
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound that contains bromine, nitro, and trifluoromethoxy functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(trifluoromethoxy)pyridine, followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-3-(trifluoromethoxy)pyridin-2-amine, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the nitro and bromine groups can modulate its reactivity and stability . The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Similar structure but with an aniline group instead of a pyridine ring.
6-Bromo-3-(trifluoromethoxy)pyridin-2-amine: Lacks the nitro group, which can affect its reactivity and applications.
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde: Contains an aldehyde group, which can introduce different chemical properties and reactivity.
Uniqueness
6-Bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the nitro and bromine groups provide sites for further functionalization.
Propiedades
Fórmula molecular |
C6H3BrF3N3O3 |
|---|---|
Peso molecular |
302.01 g/mol |
Nombre IUPAC |
6-bromo-4-nitro-3-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H3BrF3N3O3/c7-3-1-2(13(14)15)4(5(11)12-3)16-6(8,9)10/h1H,(H2,11,12) |
Clave InChI |
CPBHLTRSXBADLF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Br)N)OC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


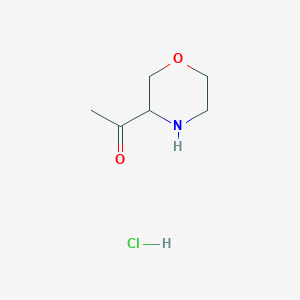


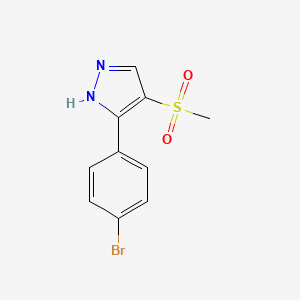
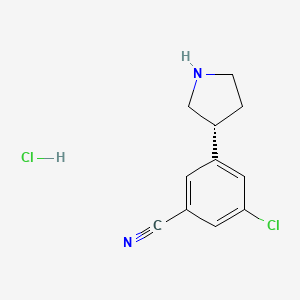
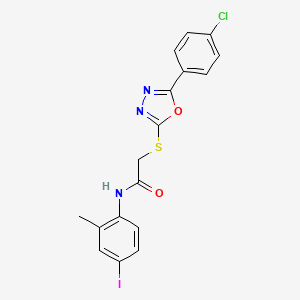



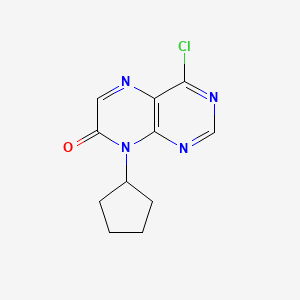
![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)

